Dibenzyl-diphenyl-phosphanium Dibenzyl-diphenyl-phosphanium
Brand Name: Vulcanchem
CAS No.: 77382-18-4
VCID: VC19340850
InChI: InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1
SMILES:
Molecular Formula: C26H24P+
Molecular Weight: 367.4 g/mol

Dibenzyl-diphenyl-phosphanium

CAS No.: 77382-18-4

Cat. No.: VC19340850

Molecular Formula: C26H24P+

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Dibenzyl-diphenyl-phosphanium - 77382-18-4

Specification

CAS No. 77382-18-4
Molecular Formula C26H24P+
Molecular Weight 367.4 g/mol
IUPAC Name dibenzyl(diphenyl)phosphanium
Standard InChI InChI=1S/C26H24P/c1-5-13-23(14-6-1)21-27(25-17-9-3-10-18-25,26-19-11-4-12-20-26)22-24-15-7-2-8-16-24/h1-20H,21-22H2/q+1
Standard InChI Key XCHLOAIAVUHZNV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Properties

Molecular Composition

Dibenzyl-diphenyl-phosphanium exists as a cation (C₂₆H₂₄P⁺) paired with counterions such as chloride (Cl⁻), bromide (Br⁻), or hydroxide (OH⁻). The molecular weight varies depending on the anion:

  • Chloride salt: C₂₆H₂₄ClP (402.9 g/mol)

  • Bromide salt: C₂₆H₂₄BrP (447.347 g/mol)

  • Hydroxide salt: C₂₆H₂₅OP (384.4 g/mol)

The structure features a tetrahedral phosphorus center with two bulky benzyl and two phenyl substituents, contributing to steric hindrance and stability .

Physical Properties

Key physical characteristics include:

PropertyValue/DescriptionSource
AppearanceWhite to slightly yellow solid
Melting PointNot explicitly reported
SolubilityLimited in polar solvents (e.g., methanol)
StabilityMoisture-sensitive

Synthesis Methods

Primary Synthetic Routes

Dibenzyl-diphenyl-phosphanium is synthesized via alkylation or quaternization reactions:

Route 1: Benzyl Chloride and Diphenylphosphine

Ph2PH+2BnClBn2Ph2PH+Cl\text{Ph}_2\text{PH} + 2 \text{BnCl} \rightarrow \text{Bn}_2\text{Ph}_2\text{PH}^+ \text{Cl}^-
This method involves reacting diphenylphosphine with benzyl chloride in anhydrous solvents. The reaction proceeds under mild conditions, yielding the chloride salt .

Route 2: Grignard Reagent Approach

A multi-step process using diethyl phosphite and Grignard reagents (e.g., benzyl magnesium chloride) produces dibenzyl phosphine oxide, which is oxidized to the final phosphanium compound .

Optimized Conditions

ParameterOptimal RangeYieldSource
SolventAnhydrous diethyl ether or THF72.63%
Temperature40–60°C (reflux conditions)
CatalystAluminum chloride (for alternative methods)

Applications in Organic Synthesis

Catalysis and Intermediate Stabilization

Dibenzyl-diphenyl-phosphanium acts as a catalyst in reactions requiring mild conditions:

  • C-H Activation: Facilitates ortho-C-H alkylation of N-quinolyl benzamides with alkyl iodides .

  • Epoxide Ring-Opening: Promotes the conversion of benzylglycidol to dihydroxyacetone phosphate (DHAP) .

Phosphonate Synthesis

The compound serves as a precursor in the synthesis of benzyl phosphonates, which are critical in Wadsworth-Emmons olefination reactions .

Pharmaceutical and Biological Applications

Antitrypanosomal Activity

Dibenzyl-diphenyl-phosphanium derivatives exhibit potent activity against Trypanosoma brucei:

CompoundEC₅₀ (nM)Selectivity IndexSource
Trihexylammonium analog23>100
Diphenyl phosphonium10–50>100

The mechanism involves charge dispersion and lipophilic interactions, enabling mitochondrial accumulation and disrupting trypanosome viability .

Structure-Activity Relationships (SAR)

Key SAR insights:

  • Cationic Center: Phosphorus or nitrogen centers are essential for activity; charge delocalization enhances potency .

  • Lipophilicity: Bulky alkyl/aryl groups improve membrane penetration .

Mechanistic Insights

Reactivity in Organic Reactions

The phosphonium cation participates in nucleophilic substitution and stabilization of intermediates:

  • Mechanism: The positively charged phosphorus attracts nucleophiles, facilitating bond formation .

  • Example: In benzyl phosphonate synthesis, iodide displacement by phosphite occurs via a two-step process .

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